molecular formula C12H16O2 B13344529 1-(Phenoxymethyl)cyclopentan-1-ol

1-(Phenoxymethyl)cyclopentan-1-ol

Cat. No.: B13344529
M. Wt: 192.25 g/mol
InChI Key: YFEMKPLOZXDSSJ-UHFFFAOYSA-N
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Description

1-(Phenoxymethyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a phenoxymethyl (-OCH₂C₆H₅) substituent at the 1-position of the cyclopentane ring. The compound likely shares synthesis pathways with other cyclopentanol derivatives, involving alkylation or substitution reactions .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(phenoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c13-12(8-4-5-9-12)10-14-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2

InChI Key

YFEMKPLOZXDSSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(COC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Phenoxymethyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 1-(Phenoxymethyl)cyclopentan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Phenoxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Phenoxymethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Phenoxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes or receptors, modulating their activity. The cyclopentanol moiety may also play a role in the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(Phenoxymethyl)cyclopentan-1-ol with related compounds:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(Phenoxymethyl)cyclopentan-1-ol Phenoxymethyl ~192 (estimated) Not provided High lipophilicity; inferred use in medicinal chemistry
1-Methylcyclopentanol Methyl 100.16 1462-03-9 Low molecular weight; used in lab chemicals and manufacturing
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Aminobutan-2-yl 157.25 19110-40-8 High purity (≥95%); pharmaceuticals and agrochemicals
1-(Hydroxymethyl)cyclopentan-1-ol Hydroxymethyl 116.16 74397-18-5 Polar substituent; synthesis intermediate
1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol 4-Chlorophenyl sulfanyl 242.77 1486844-33-0 Bulky substituent; research applications

Key Observations:

  • Stability: Ether-linked substituents (e.g., phenoxymethyl) are more chemically stable than hydroxyl or amino groups under acidic/basic conditions .
  • Synthetic Accessibility : Analogous compounds (e.g., 1-((tert-butyldiphenylsilyl)ethynyl)cyclopentan-1-ol) are synthesized via alkylation or photocycloaddition, suggesting similar routes for the target compound .

Biological Activity

1-(Phenoxymethyl)cyclopentan-1-ol is an organic compound characterized by its distinct molecular structure, which includes a cyclopentanol moiety and a phenoxymethyl group. This unique combination imparts specific chemical and biological properties that make it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.25 g/mol
  • IUPAC Name : 1-(phenoxymethyl)cyclopentan-1-ol
  • Canonical SMILES : C1CCC(C1)(COC2=CC=CC=C2)O

The compound is synthesized through methods such as the reaction of cyclopentanone with phenoxymethyl chloride, utilizing nucleophilic substitution to yield the desired product.

The biological activity of 1-(Phenoxymethyl)cyclopentan-1-ol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenoxymethyl group can modulate enzyme activity, while the cyclopentanol portion may influence the compound's overall pharmacological effects. This dual functionality supports its potential therapeutic applications.

Biological Activities

Research has indicated several biological activities associated with 1-(Phenoxymethyl)cyclopentan-1-ol:

Case Study 1: Antimicrobial Efficacy

A study focused on phenoxymethyl derivatives highlighted their effectiveness against Gram-positive bacteria. Although 1-(Phenoxymethyl)cyclopentan-1-ol was not directly tested, its structural analogs showed significant activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study 2: Pharmacological Profiling

Research into compounds similar to 1-(Phenoxymethyl)cyclopentan-1-ol revealed insights into their pharmacokinetics and potential therapeutic uses. For instance, phenoxymethylpenicillin (a related compound) demonstrated a narrow spectrum of activity against encapsulated bacteria, suggesting that structural modifications could enhance efficacy against specific microbial targets .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
CyclopentanolSimple alcoholLimited biological activity
PhenoxymethylpenicillinBeta-lactam antibioticEffective against Gram-positive bacteria
1-(Phenoxymethyl)cyclopentan-1-olCyclopentanol derivativePotential antimicrobial and antifungal

The comparison illustrates that while cyclopentanol itself has limited biological activity, the addition of the phenoxymethyl group in 1-(Phenoxymethyl)cyclopentan-1-ol may enhance its biological profile significantly.

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